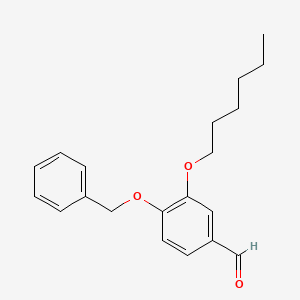
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C20H24O3 It is a derivative of benzaldehyde, featuring both benzyloxy and hexyloxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, benzyl bromide, and hexyl bromide.
Etherification: The first step involves the etherification of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Alkylation: The next step is the alkylation of 4-(benzyloxy)benzaldehyde with hexyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and hexyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-(Benzyloxy)-3-(hexyloxy)benzoic acid.
Reduction: 4-(Benzyloxy)-3-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-(hexyloxy)benzaldehyde depends on the specific context in which it is used. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the hexyloxy group, making it less hydrophobic.
4-(Hexyloxy)benzaldehyde: Lacks the benzyloxy group, making it less aromatic.
4-Hydroxybenzaldehyde: Lacks both the benzyloxy and hexyloxy groups, making it more polar.
Uniqueness
4-(Benzyloxy)-3-(hexyloxy)benzaldehyde is unique due to the presence of both benzyloxy and hexyloxy groups, which impart distinct hydrophobic and aromatic properties. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, material science, and biological research.
Properties
CAS No. |
650606-30-7 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-hexoxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-8-13-22-20-14-18(15-21)11-12-19(20)23-16-17-9-6-5-7-10-17/h5-7,9-12,14-15H,2-4,8,13,16H2,1H3 |
InChI Key |
HHMBHWNBPSYYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















